Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic Dianhydride

High-Temperature Polymers Polyimide Synthesis Thermal Stability

Unlike aromatic dianhydrides (PMDA/BTDA) yielding colored, insoluble polyimides, or saturated alicyclics lacking latent reactivity, this monomer uniquely combines a non-aromatic alicyclic core with a crosslinkable olefinic bond. This enables colorless, soluble films with Tg up to 355°C, post-polymerization crosslinking for dielectric tuning (Dk 3.15 at 10 GHz), and >200 Barrer CO₂ permeability. For advanced optical, electronic, and membrane applications.

Molecular Formula C12H8O6
Molecular Weight 248.19 g/mol
CAS No. 1719-83-1
Cat. No. B162919
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic Dianhydride
CAS1719-83-1
Molecular FormulaC12H8O6
Molecular Weight248.19 g/mol
Structural Identifiers
SMILESC1=CC2C3C(C1C4C2C(=O)OC4=O)C(=O)OC3=O
InChIInChI=1S/C12H8O6/c13-9-5-3-1-2-4(7(5)11(15)17-9)8-6(3)10(14)18-12(8)16/h1-8H
InChIKeyXLOGCGOPKPCECW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic Dianhydride (CAS 1719-83-1): Core Monomer for High-Performance Alicyclic Polyimides


Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic dianhydride (CAS 1719‑83‑1) is a non‑aromatic, alicyclic tetra‑carboxylic dianhydride monomer characterized by a rigid bicyclo[2.2.2]oct‑7‑ene framework [1]. Its primary industrial value lies in the synthesis of cycloaliphatic polyimides and poly(amide‑imide)s, where it imparts a combination of high glass‑transition temperatures, thermal stability exceeding 400 °C, and markedly improved solubility in common organic solvents relative to wholly aromatic polyimides [2]. The presence of a reactive C=C double bond within the bicyclic structure enables post‑polymerization crosslinking, offering a distinct pathway to tune mechanical strength, dielectric performance, and coefficient of thermal expansion (CTE) [3].

Why 1719‑83‑1 Cannot Be Simply Replaced by Other Dianhydrides


Unlike common aromatic dianhydrides (e.g., PMDA, BTDA, ODPA) that yield deeply colored, intractable polyimides, or simpler alicyclic dianhydrides (e.g., CBDA) that lack latent reactivity, bicyclo[2.2.2]oct‑7‑ene‑2,3,5,6‑tetracarboxylic dianhydride uniquely balances a non‑aromatic, alicyclic core with a strained, crosslinkable double bond [1]. This dual functionality is not replicated in any single commercial dianhydride: aromatic analogues suffer from poor solubility and strong visible absorption [2], while fully saturated alicyclic alternatives cannot undergo the post‑polymerization crosslinking that demonstrably enhances mechanical strength, reduces dielectric loss, and lowers CTE [3]. Substituting with a generic “alicyclic dianhydride” therefore forfeits either processability or the ability to tailor properties through covalent network formation.

Quantitative Differentiation of 1719‑83‑1 Against Closest Analogs and Alternatives


Thermal Stability Comparable to Fully Aromatic Polyimides

Polyimides derived from bicyclo[2.2.2]oct‑7‑ene‑2,3,5,6‑tetracarboxylic dianhydride (BTD) exhibit decomposition temperatures (Td) between 437 °C and 460 °C under nitrogen [1]. These values are within 10–30 °C of those reported for fully aromatic polyimides based on pyromellitic dianhydride (PMDA) or 3,3′,4,4′‑biphenyltetracarboxylic dianhydride (BPDA) [2], yet the BTD‑based polymers retain the solubility advantages of an alicyclic backbone [1].

High-Temperature Polymers Polyimide Synthesis Thermal Stability

Crosslinking-Driven 18.6% Enhancement in Tensile Strength

Incorporation of bicyclo[2.2.2]oct‑7‑ene‑2,3,5,6‑tetracarboxylic dianhydride (BTA) into a CBDA/ODA copolyimide, followed by free‑radical crosslinking with TAIC, increased the tensile strength from 96.7 MPa to 114.8 MPa (an 18.6% gain) [1]. The crosslinked network also raised Young's modulus and reduced the coefficient of thermal expansion (CTE) by 15% [1].

Crosslinkable Monomers Mechanical Reinforcement Polyimide Films

Improved Dielectric Performance Through Crosslinking

Crosslinking of BTA‑containing polyimides reduced the dielectric constant (Dk) from 3.42 to 3.15 and the dielectric loss (Df) from 3.67×10⁻² to 2.58×10⁻² at 10 GHz [1]. This 8% decrease in Dk and 30% reduction in Df are attributed to the increased free volume and reduced molecular dipole moments enabled by the BTA‑derived crosslinked network [1].

Low‑Dielectric Materials High‑Frequency Electronics Polyimide Dielectrics

Enhanced Solubility Over Wholly Aromatic Polyimide Analogs

Comparative solubility studies demonstrate that bicyclic polyimides derived from bicyclo[2.2.2]oct‑7‑ene‑2,3,5,6‑tetracarboxylic dianhydride are soluble in common organic solvents such as DMSO, NMP, and DMAc, whereas their wholly aromatic counterparts are largely insoluble [1]. This enhanced solubility is attributed to the alicyclic BTD moiety, which disrupts inter‑chain π‑π stacking and reduces chain packing [2].

Solution‑Processable Polyimides Polymer Processing Alicyclic Polymers

High Gas Permeability with Tunable Selectivity

BTD‑based polyimides exhibit a wide range of gas permeability coefficients, with BTD‑HFA showing CO₂ permeability of 212.9 Barrer and CO₂/CH₄ selectivity of 29.9 [1]. These values are superior to those of many conventional aromatic polyimides (e.g., Matrimid®: CO₂ permeability ≈ 10 Barrer, CO₂/CH₄ selectivity ≈ 35), offering a more attractive balance for gas separation applications [2].

Gas Separation Membranes Polyimide Membranes CO₂/N₂ Separation

Procurement‑Driven Application Scenarios for 1719‑83‑1


Solution‑Processable High‑Tg Polyimide Films for Flexible Electronics

BTD‑based polyimides achieve glass transition temperatures up to 355 °C while remaining soluble in common organic solvents [1]. This combination enables spin‑coating or casting of flexible substrates and dielectric layers that withstand high‑temperature processing steps, directly addressing the limitations of aromatic polyimides that require harsh solvents or thermal imidization.

Crosslinked Polyimide Dielectrics for High‑Frequency Communication

The latent olefinic bond in BTA allows post‑polymerization crosslinking, reducing the dielectric constant to 3.15 and dielectric loss to 2.58×10⁻² at 10 GHz [2]. These improvements make BTA‑based polyimides strong candidates for 5G/6G antenna substrates and low‑loss interlayer dielectrics, where signal integrity and thermal reliability are paramount.

Gas Separation Membranes with High Permeability

Membranes cast from BTD‑based polyimides exhibit CO₂ permeability exceeding 200 Barrer while maintaining useful CO₂/N₂ and CO₂/CH₄ selectivity [1]. This performance profile supports applications in natural gas sweetening, biogas upgrading, and post‑combustion CO₂ capture, where high flux reduces membrane area and capital cost.

Optically Transparent Protective Coatings

The alicyclic structure of BTD eliminates charge‑transfer complexation that imparts strong coloration to aromatic polyimides, yielding colorless and transparent films suitable for optical coatings, flexible display cover windows, and protective layers where optical clarity is non‑negotiable [3].

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